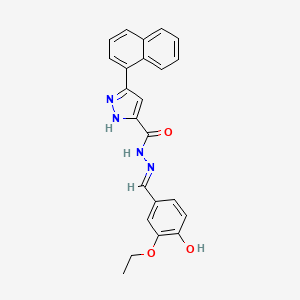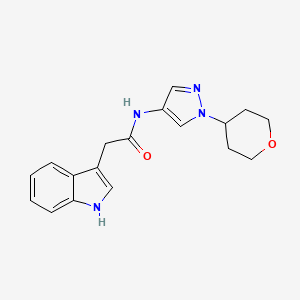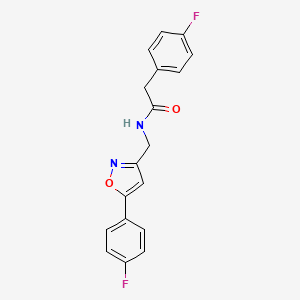![molecular formula C17H26N2O2S B2991404 1-[1-(4-Tert-butylbenzenesulfonyl)azetidin-3-yl]pyrrolidine CAS No. 2310140-41-9](/img/structure/B2991404.png)
1-[1-(4-Tert-butylbenzenesulfonyl)azetidin-3-yl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(4-Tert-butylbenzenesulfonyl)azetidin-3-yl]pyrrolidine is a synthetic organic compound that features a unique combination of a pyrrolidine ring and an azetidine ring, both of which are functionalized with a 4-tert-butylbenzenesulfonyl group
Méthodes De Préparation
The synthesis of 1-[1-(4-Tert-butylbenzenesulfonyl)azetidin-3-yl]pyrrolidine typically involves multiple steps:
Formation of 4-tert-butylbenzenesulfonyl chloride: This is achieved by reacting 4-tert-butylbenzenesulfonyl chloride with a suitable base.
Synthesis of the azetidine ring: The azetidine ring is formed through cyclization reactions involving appropriate precursors.
Coupling of the azetidine and pyrrolidine rings: The final step involves coupling the azetidine ring with the pyrrolidine ring in the presence of a catalyst under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
1-[1-(4-Tert-butylbenzenesulfonyl)azetidin-3-yl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the removal of the sulfonyl group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-[1-(4-Tert-butylbenzenesulfonyl)azetidin-3-yl]pyrrolidine has several scientific research applications:
Medicinal Chemistry: This compound is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is investigated for its potential use in the development of novel materials with unique properties.
Biological Studies: The compound is used in studies to understand its interactions with enzymes and receptors, providing insights into its biological activity.
Mécanisme D'action
The mechanism of action of 1-[1-(4-Tert-butylbenzenesulfonyl)azetidin-3-yl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group plays a crucial role in binding to these targets, while the azetidine and pyrrolidine rings contribute to the overall stability and specificity of the interaction. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-[1-(4-Tert-butylbenzenesulfonyl)azetidin-3-yl]pyrrolidine can be compared with other similar compounds, such as:
4-tert-Butylbenzenesulfonyl chloride: This compound is a precursor in the synthesis of this compound and shares the sulfonyl functional group.
Pyrrolidine derivatives: Compounds like pyrrolidine-2,5-diones and prolinol have similar structural features and are used in various applications.
Azetidine derivatives: These compounds, such as azetidine-2-carboxylic acid, share the azetidine ring and are studied for their unique properties.
The uniqueness of this compound lies in its combination of the azetidine and pyrrolidine rings with the 4-tert-butylbenzenesulfonyl group, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-[1-(4-tert-butylphenyl)sulfonylazetidin-3-yl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2S/c1-17(2,3)14-6-8-16(9-7-14)22(20,21)19-12-15(13-19)18-10-4-5-11-18/h6-9,15H,4-5,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLCTMRKPAANRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CC(C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bicyclo[2.2.1]hept-5-en-2-ylquinoline-4-carboxylic acid](/img/structure/B2991323.png)


![N-[(2-Methoxy-6-methylphenyl)methyl]-N-(2-oxoazepan-3-yl)prop-2-enamide](/img/structure/B2991329.png)
![N-[(2-chlorophenyl)methyl]-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B2991330.png)
![3-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)-8-methoxy-2H-chromen-2-one](/img/structure/B2991331.png)

![2,9-Dioxadispiro[2.0.44.33]undecane](/img/structure/B2991335.png)


![(5Z)-5-({2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2991339.png)

![N-(4-bromophenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2991344.png)
